molecular formula C26H32O10 B1262847 Miniolutelide B

Miniolutelide B

Cat. No.: B1262847
M. Wt: 504.5 g/mol
InChI Key: HDEUKSXFAHLYFI-MJGKHECUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miniolutelide B is a natural product found in Talaromyces minioluteus with data available.

Scientific Research Applications

1. Fungal Research and Chemical Isolation

Miniolutelide B has been the subject of research in the field of mycology, particularly in the study of fungi like Penicillium minioluteum. This research has led to the isolation and identification of novel compounds. For instance, the cultivation of Penicillium minioluteum with azacitidine resulted in the isolation of miniolins, a new type of aspertetronin dimer, demonstrating the potential of fungi as sources of unique chemical compounds (Hao-Yu Tang et al., 2015).

2. Endophytic Fungi in Plant Stress Response

Research on endophytic fungi, such as Penicillium minioluteum, has revealed their role in enhancing plant performance under environmental stress. A study on Chenopodium quinoa indicated that colonization by Penicillium minioluteum improved root formation under drought conditions, highlighting the symbiotic relationship between plants and endophytic fungi (M. González‐Teuber et al., 2018).

3. Biomedical Research with Miniature Animal Models

This compound has not been directly researched in biomedical contexts, but related studies have utilized minipigs and other miniature animal models for various pharmacological and toxicological studies. These models are crucial in understanding human-like physiological responses and are increasingly being used in preclinical toxicological testing of pharmaceuticals, showcasing the importance of choosing appropriate models in biomedical research (M. M. Swindle et al., 2012).

Properties

Molecular Formula

C26H32O10

Molecular Weight

504.5 g/mol

IUPAC Name

methyl (1S,2R,10R,12S,13S,15R,18R,19S,20R,21S)-12,19-dihydroxy-2,7,7,13,18,21-hexamethyl-5,17-dioxo-6,11,14,16-tetraoxahexacyclo[16.3.1.03,8.010,21.012,20.015,19]docosa-3,8-diene-20-carboxylate

InChI

InChI=1S/C26H32O10/c1-11-13-8-17(27)36-21(3,4)14(13)9-16-23(6)15(11)10-22(5)18(28)34-20-25(22,30)24(23,19(29)32-7)26(31,35-16)12(2)33-20/h8-9,11-12,15-16,20,30-31H,10H2,1-7H3/t11-,12-,15-,16+,20+,22-,23+,24-,25-,26+/m0/s1

InChI Key

HDEUKSXFAHLYFI-MJGKHECUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]3(C(=O)O[C@@H]4[C@]3([C@@]5([C@]2([C@@H](C=C6C1=CC(=O)OC6(C)C)O[C@@]5([C@@H](O4)C)O)C)C(=O)OC)O)C

Canonical SMILES

CC1C2CC3(C(=O)OC4C3(C5(C2(C(C=C6C1=CC(=O)OC6(C)C)OC5(C(O4)C)O)C)C(=O)OC)O)C

Synonyms

miniolutelide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Miniolutelide B
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Miniolutelide B
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Miniolutelide B
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Miniolutelide B
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Miniolutelide B

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